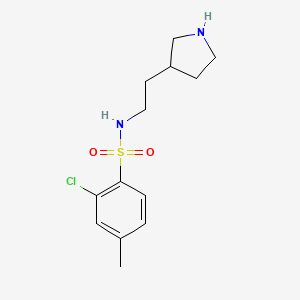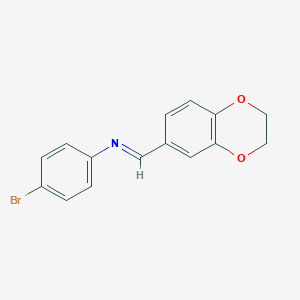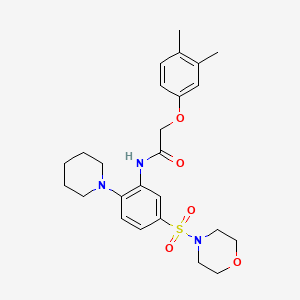
2-chloro-4-methyl-N-(2-pyrrolidin-3-ylethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-4-methyl-N-(2-pyrrolidin-3-ylethyl)benzenesulfonamide, also known as CP-465,022, is a chemical compound that has been extensively studied for its potential use in the treatment of various neurological disorders. This compound belongs to the class of sulfonamide compounds and has been shown to have a high affinity for the α7 nicotinic acetylcholine receptor (nAChR).
Mécanisme D'action
The mechanism of action of 2-chloro-4-methyl-N-(2-pyrrolidin-3-ylethyl)benzenesulfonamide involves its binding to the α7 nAChR, which is a ligand-gated ion channel that plays a crucial role in cognitive function and memory. By binding to this receptor, 2-chloro-4-methyl-N-(2-pyrrolidin-3-ylethyl)benzenesulfonamide can modulate the activity of neurotransmitters such as acetylcholine, dopamine, and glutamate, which are involved in the regulation of cognitive function and memory.
Biochemical and Physiological Effects
Studies have shown that 2-chloro-4-methyl-N-(2-pyrrolidin-3-ylethyl)benzenesulfonamide can improve cognitive function and memory in animal models of neurological disorders such as schizophrenia and Alzheimer's disease. This compound has also been shown to have neuroprotective effects and can prevent neuronal damage caused by oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
2-chloro-4-methyl-N-(2-pyrrolidin-3-ylethyl)benzenesulfonamide has several advantages for use in lab experiments. It has a high affinity for the α7 nAChR, which makes it an ideal tool for studying the role of this receptor in various neurological disorders. However, the limitations of this compound include its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on 2-chloro-4-methyl-N-(2-pyrrolidin-3-ylethyl)benzenesulfonamide. One potential direction is the development of more potent and selective compounds that target the α7 nAChR. Another direction is the investigation of the potential therapeutic uses of this compound in other neurological disorders such as Parkinson's disease and multiple sclerosis. Additionally, the development of novel drug delivery systems for 2-chloro-4-methyl-N-(2-pyrrolidin-3-ylethyl)benzenesulfonamide could improve its solubility and bioavailability, making it a more effective therapeutic agent.
Méthodes De Synthèse
The synthesis of 2-chloro-4-methyl-N-(2-pyrrolidin-3-ylethyl)benzenesulfonamide involves a multi-step process that includes the reaction of 2-chloro-4-methylbenzenesulfonyl chloride with 2-pyrrolidin-3-yl ethanol, followed by the addition of sodium hydride and the subsequent reaction with 2-chloro-4-methylbenzenesulfonyl chloride.
Applications De Recherche Scientifique
2-chloro-4-methyl-N-(2-pyrrolidin-3-ylethyl)benzenesulfonamide has been extensively studied for its potential therapeutic uses in various neurological disorders such as schizophrenia, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD). Studies have shown that this compound has a high affinity for the α7 nAChR, which is a key target for the treatment of these disorders.
Propriétés
IUPAC Name |
2-chloro-4-methyl-N-(2-pyrrolidin-3-ylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O2S/c1-10-2-3-13(12(14)8-10)19(17,18)16-7-5-11-4-6-15-9-11/h2-3,8,11,15-16H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYKNUZHQXUZZLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCCC2CCNC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-4-methyl-N-(2-pyrrolidin-3-ylethyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![benzyl 4-(5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B7560600.png)

![2-amino-N-[(3-chloro-4-fluorophenyl)methyl]butanediamide](/img/structure/B7560612.png)
![1-[(5-Ethylisoxazol-3-yl)carbonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B7560630.png)
![{4-[Bis(4-fluorophenyl)methyl]piperazino}(3,4-dichlorophenyl)methanone](/img/structure/B7560646.png)

![{4-[Bis(4-fluorophenyl)methyl]piperazino}(4-chlorophenyl)methanone](/img/structure/B7560656.png)
![5-(3-ethoxypropanoyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-4-carboxylic acid](/img/structure/B7560657.png)
![N~1~-[1-(3-chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B7560660.png)

![3-[(2,2-Dimethyl-3-oxopiperazin-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B7560669.png)


![[4-(Aminomethyl)piperidin-1-yl]-(4-ethoxyphenyl)methanone](/img/structure/B7560690.png)